Computed Lipophilicity Controlled by the 4-Fluorobenzyl Group
The target compound (4-F) exhibits a computed XLogP3-AA of 2.0, making it less lipophilic than its closest analog, the 4-methyl derivative (4-Me, XLogP3-AA = 2.3) [1][2]. This quantitative reduction in logP can be critical for improving aqueous solubility and reducing non-specific protein binding.
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.0 |
| Comparator Or Baseline | 4-Me analog (CAS 1000932-24-0): XLogP3-AA = 2.3 |
| Quantified Difference | ΔXLogP = -0.3 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
A lower logP value can directly translate to enhanced solubility and a better pharmacokinetic profile, making the 4-F compound the preferred choice for hit-to-lead optimization when lipophilicity-driven attrition is a concern.
- [1] PubChem. (2026). Compound Summary for CID 28818958: 5-(chloromethyl)-N-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole-2-carboxamide. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Compound Summary for CID 28818910: 5-(chloromethyl)-N-[(4-methylphenyl)methyl]-1,3,4-thiadiazole-2-carboxamide. National Center for Biotechnology Information. View Source
